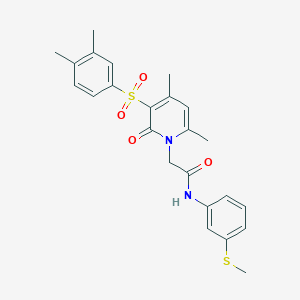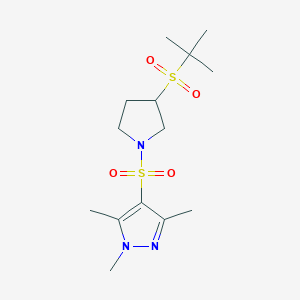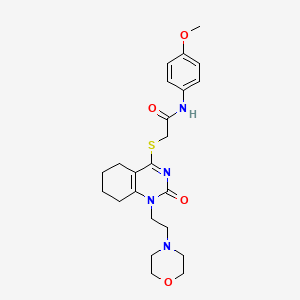
2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C24H26N2O4S2 and its molecular weight is 470.6. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Researchers have developed various heterocyclic derivatives incorporating the sulfamoyl moiety, showing promising antimicrobial and antifungal activities. For example, Darwish et al. (2014) synthesized isoxazole-based heterocycles demonstrating significant in vitro antibacterial and antifungal properties (Darwish, Atia, & Farag, 2014). Similarly, Fahim and Ismael (2021) investigated antimalarial sulfonamides against COVID-19, highlighting the versatility of sulfonamide derivatives in addressing contemporary health challenges (Fahim & Ismael, 2021).
Antitumor and Anticonvulsant Potential
Further extending its medicinal applications, compounds derived from this chemical framework have been evaluated for antitumor and anticonvulsant effects. Hafez and El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating marked growth inhibition against various human cancer cell lines, underscoring the compound's potential in cancer therapy (Hafez & El-Gazzar, 2017). Additionally, Farag et al. (2012) focused on the synthesis of azoles incorporating a sulfonamide moiety, identifying derivatives with significant anticonvulsant activity, which suggests a broad pharmacological applicability of these compounds (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Chemical Synthesis and Properties
On a more fundamental level, the research has also delved into the chemical synthesis and structural characterization of derivatives, aiming to optimize their biological activity and pharmacokinetic properties. The synthesis techniques and characterizations pave the way for future drug development and therapeutic applications. Stark, O'Riordan, and Smith (2014) describe a novel synthesis approach for di-, tri-, and tetrasubstituted pyridines, demonstrating the compound's utility in developing complex molecular structures with potential biological applications (Stark, O'Riordan, & Smith, 2014).
Eigenschaften
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-15-9-10-21(12-16(15)2)32(29,30)23-17(3)11-18(4)26(24(23)28)14-22(27)25-19-7-6-8-20(13-19)31-5/h6-13H,14H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZXQTOHXCVVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC(=CC=C3)SC)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2583935.png)


![N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2583939.png)
![2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide](/img/structure/B2583940.png)






![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2583953.png)
![2-{16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}ethyl 2-methoxybenzoate](/img/structure/B2583957.png)
![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2583958.png)